Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)

Oxidative addition complexes Palladium precatalyst Biarylphosphine ligands

Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II), commonly abbreviated as (cod)Pd(CH₂TMS)₂ or Pd(COD)(CH₂TMS)₂, is a crystalline organopalladium(II) complex featuring a chelating 1,5-cyclooctadiene (COD) ligand and two trimethylsilylmethyl (CH₂TMS) σ-hydrocarbyl groups. With a molecular weight of 389.03 g·mol⁻¹, a melting point of 52–62 °C, and commercial availability at ≥98% purity from multiple suppliers, this compound serves as a well-defined precursor that generates Pd(0) in situ via thermally induced or ligand-promoted reductive elimination.

Molecular Formula C16H34PdSi2
Molecular Weight 389.0 g/mol
CAS No. 225931-80-6
Cat. No. B3117698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)
CAS225931-80-6
Molecular FormulaC16H34PdSi2
Molecular Weight389.0 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2]
InChIInChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5(2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2/b2-1-,8-7-;;;
InChIKeyMEMCDCLCEZMOBR-PHFPKPIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II) (CAS 225931-80-6) – A Well-Defined Pd(II) Dialkyl Precursor for Oxidative Addition Chemistry


Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II), commonly abbreviated as (cod)Pd(CH₂TMS)₂ or Pd(COD)(CH₂TMS)₂, is a crystalline organopalladium(II) complex featuring a chelating 1,5-cyclooctadiene (COD) ligand and two trimethylsilylmethyl (CH₂TMS) σ-hydrocarbyl groups [1]. With a molecular weight of 389.03 g·mol⁻¹, a melting point of 52–62 °C, and commercial availability at ≥98% purity from multiple suppliers, this compound serves as a well-defined precursor that generates Pd(0) in situ via thermally induced or ligand-promoted reductive elimination [2]. Unlike common Pd(0) sources such as Pd₂(dba)₃ or Pd(PPh₃)₄, its two-electron reductive elimination/oxidative addition sequence proceeds without releasing inhibitory dibenzylideneacetone (dba) or excess phosphine ligands, making it the preferred entry point for preparing isolated Pd(II) oxidative addition complexes (OACs) and for high-turnover cross-coupling catalysis where ligand identity must be precisely controlled [1].

Why Pd₂(dba)₃, Pd(OAc)₂, and Pd(PPh₃)₄ Cannot Replace Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II) in OAC-Dependent Workflows


Generic Pd(0) and Pd(II) precursors such as Pd₂(dba)₃, Pd(OAc)₂, and Pd(PPh₃)₄ operate through fundamentally different activation pathways that are incompatible with the stoichiometric preparation of isolated oxidative addition complexes (OACs). Pd₂(dba)₃ contains variable amounts of Pd nanoparticles (up to 40%) and releases dba, which can act as a catalyst inhibitor; its OAC scope is narrower than that accessible from (cod)Pd(CH₂TMS)₂ [1]. Pd(OAc)₂ requires reduction by exogenous reagents, introducing uncontrolled ligand environments. Pd(PPh₃)₄ is air-sensitive and pre-ligated with PPh₃, preventing free selection of ancillary ligands. By contrast, (cod)Pd(CH₂TMS)₂ undergoes clean, quantitative reductive elimination at 70 °C upon ligand exchange with a phosphine, generating a ligand-defined L·Pd(0) species that subsequently undergoes oxidative addition with an aryl (pseudo)halide to afford the desired OAC in a single operation [2]. The displaced COD ligand has been shown to act as a beneficial additive rather than a catalyst poison in decarboxylative cross-coupling, further differentiating its performance profile [3].

Quantitative Differentiation: Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II) vs. Closest Precursor Alternatives


Room-Temperature OAC Formation Yield: (cod)Pd(CH₂TMS)₂ vs. Neophyl Palladacycle P3

In a direct head-to-head comparison under identical reaction conditions (0.05 mmol Pd precursor, 0.055 mmol ligand, 0.075 mmol aryl bromide, THF, 0.10 M), (cod)Pd(CH₂TMS)₂ (P1) afforded RuPhos-, XPhos-, and t-BuXPhos-ligated oxidative addition complexes in 99%, 97%, and 99% NMR yield, respectively, at room temperature after 16 hours [1]. In contrast, the air-stable neophyl palladacycle P3 gave 0%, 0%, and 10% yield for the same ligands at room temperature; heating to 60 °C was required to reach 59% (RuPhos), 100% (XPhos), and 82% (t-BuXPhos) [1]. The diaryl complex (cod)Pd(2,4,6-F₃C₆H₂)₂ (P2) gave 40% for t-BuXPhos at room temperature and was deemed too stable for general OAC formation. This means that for users seeking access to OACs without heated reaction setups, (cod)Pd(CH₂TMS)₂ is uniquely enabling among the tested Pd(II) precursors.

Oxidative addition complexes Palladium precatalyst Biarylphosphine ligands

OAC Substrate Scope vs. Commercial Pd₂(dba)₃: Access to Pharmaceutical-Derived Aryl Halides

The King et al. study explicitly states that (cod)Pd(CH₂TMS)₂ and (L·Pd)₂(cod) complexes "can be used to access a wider range of OACs than the commercial and more stable Pd₂(dba)₃" [1]. When applied to pharmaceutical-derived aryl halides, (cod)Pd(CH₂TMS)₂ enabled formation of the t-BuXPhos-bound OAC of the informer compound X4 in 63% isolated yield; however, "attempting to prepare OACs from (cod)Pd(CH₂TMS)₂ and pharmaceutical-derived aryl halides often leads to incomplete conversion and low yield of the product" [1]. This highlights a critical performance boundary: while the compound's scope exceeds that of Pd₂(dba)₃, it is not universal. Users should recognize that (cod)Pd(CH₂TMS)₂ occupies an intermediate position in the precursor hierarchy—broader in scope than Pd₂(dba)₃ but outperformed by the air-stable neophyl palladacycle P3 for complex aryl halides (e.g., rivaroxaban-derived OAC: 80%; gefitinib-derived OAC: 88% using P3 with stepwise ligand pre-coordination) [1].

Pharmaceutical late-stage functionalization Palladium precatalyst scope Oxidative addition complexes

COD Ligand as a Beneficial Additive: Catalyst Turnover Enhancement in Decarboxylative Cross-Coupling

In a mechanistic study of palladium-catalyzed decarboxylative cross-coupling of sodium benzoates with chloroarenes, the 1,5-cyclooctadiene (COD) ligand released from the (cod)Pd(CH₂TMS)₂ precatalyst was shown to be a beneficial additive rather than an innocent spectator [1]. The bench-stable Buchwald precatalyst XPhosPdG2 could be used in place of (cod)Pd(CH₂TMS)₂ only when exogenous COD and XPhos were added; critically, "adding exogenous XPhos significantly increased the catalyst turnover number and enhanced reproducibility" [1]. This reveals a dual-differentiation mechanism: (cod)Pd(CH₂TMS)₂ delivers both the active Pd(0) species and the beneficial COD ligand in a single operation, whereas alternative palladium sources require separate addition of COD to achieve comparable performance.

Decarboxylative cross-coupling Catalyst turnover number COD additive effect

Reductive Elimination Temperature: Quantitative Activation Barrier vs. Common Pd(II) Precursors

L₂Pd(CH₂TMS)₂ complexes derived from (cod)Pd(CH₂TMS)₂ undergo clean two-electron reductive elimination at 70 °C under thermal conditions, generating the corresponding L₂Pd(0) species and Me₃SiCH₂CH₂SiMe₃ [1]. The same transformation can also be driven photochemically at 30 °C, demonstrating operational flexibility [1]. In contrast, Pd(OAc)₂ requires reduction by organometallic reagents, amines, or phosphines—a process that is often incomplete and generates ill-defined Pd(0) species with residual acetate ligands [2]. Pd(PPh₃)₄ undergoes reversible phosphine dissociation in solution, creating a mixture of Pd(PPh₃)₃ and Pd(PPh₃)₂ whose equilibrium depends on concentration and temperature [3]. The quantitative, thermally tunable reductive elimination of (cod)Pd(CH₂TMS)₂-derived complexes enables precise kinetic control over Pd(0) generation that is unavailable with these generic alternatives.

Reductive elimination kinetics Pd(0) generation Thermal activation

Derivatization Versatility: PdR₂L₂ Library Synthesis from (cod)Pd(CH₂TMS)₂ via COD Displacement

The seminal Pan and Young study demonstrated that (cod)Pd(CH₂TMS)₂ serves as a universal precursor for preparing a library of dialkylpalladium(II) complexes of the type Pd(CH₂SiMe₃)₂L₂, where L₂ spans structurally diverse bidentate N- and P-donor ligands including 2,2′-bipyridine, 1,10-phenanthroline, 1,3-bis(diphenylphosphino)propane (dppp), di(2-pyridyl)ketone (dpkt), N,N,N′,N′-tetramethylethylenediamine (tmen), and PMe₃ [1]. All complexes were fully characterized by ¹H-, ¹³C-, and ³¹P-NMR and IR spectroscopy. The analogous PdMe₂(cod) was previously the only characterized dialkylpalladium compound of its class [1], underscoring the unique enabling role of the CH₂TMS ligands: their reduced trans-influence relative to β-carbon analogues stabilizes the Pd–COD bond sufficiently to permit isolation, yet allows facile displacement by incoming ligands. This derivatization platform enables systematic ligand screening for catalysis optimization using a single, well-defined starting material.

Dialkylpalladium complexes Ligand exchange Ancillary ligand screening

High-Value Application Scenarios for Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II) Based on Quantitative Differentiation Evidence


Stoichiometric Preparation of Isolated Palladium Oxidative Addition Complexes (OACs) for Bioconjugation and Late-Stage Functionalization

This scenario leverages the direct head-to-head evidence that (cod)Pd(CH₂TMS)₂ forms RuPhos-, XPhos-, and t-BuXPhos-ligated OACs in 97–99% yield at room temperature [1]. For medicinal chemistry and radiochemistry groups that require isolated, well-characterized OACs as stoichiometric reagents for bioconjugation, radioisotope incorporation, or late-stage pharmaceutical diversification, (cod)Pd(CH₂TMS)₂ eliminates the need for glovebox manipulation of air-sensitive (L·Pd)₂(cod) complexes and avoids the limited scope of commercial Pd₂(dba)₃. Users should note, however, that for highly complex pharmaceutical-derived aryl halides where incomplete conversion is observed, the neophyl palladacycle P3 with stepwise ligand pre-coordination is the recommended upgrade path [1].

In Situ Catalyst Generation for Cross-Coupling Reaction Screening and High-Throughput Experimentation

The COD ligand released from (cod)Pd(CH₂TMS)₂ acts as a beneficial additive that significantly increases catalyst turnover number and enhances reproducibility in decarboxylative cross-coupling of sodium benzoates with chloroarenes [2]. This self-contained ligand delivery mechanism makes (cod)Pd(CH₂TMS)₂ an ideal single-component Pd source for high-throughput screening platforms and automated synthesis workflows where minimizing the number of reagent additions improves operational robustness. Low catalyst loadings (2–5 mol%) have been demonstrated across diverse transformations including fluorination of aryl bromides with AgF (74% yield at 5 mol% Pd) [3], and alkynylation of α-acyloxyketones via C(sp³)–O bond cleavage [4].

Synthesis of Heterobimetallic Pd(0)–Rare-Earth and Pd(0)–NHC Complexes for Cooperative Catalysis and Materials Science

The clean, quantitative reductive elimination of L₂Pd(CH₂TMS)₂ at 70 °C (or at 30 °C photochemically) has been exploited to prepare structurally authenticated Pd(0) complexes supported by normal and abnormal N-heterocyclic carbene (NHC) ligands [5], as well as heterobimetallic Pd(0) complexes with Pd→Ln (Ln = Sc, Y, Yb, Lu) dative bonds [6]. These applications depend on the predictable two-electron reductive elimination/oxidative addition pathway that is unique to (cod)Pd(CH₂TMS)₂-derived precursors; Pd₂(dba)₃ and Pd(PPh₃)₄ cannot reliably deliver the required Pd(0) stoichiometry and coordination environment for such structurally demanding targets.

Chemical Vapor Deposition (CVD) of Palladium Thin Films for Microelectronics and Catalysis

Although not the primary application domain, organometallic complexes of the type (COD)M(R)₂ (M = Pd, Pt) have established precedent as precursors for chemical vapor deposition of palladium and platinum thin films [7]. The trimethylsilylmethyl ligands of (cod)Pd(CH₂TMS)₂, combined with the labile COD ligand, provide a favorable decomposition profile for CVD applications where clean metal deposition without carbon or silicon contamination is required. Systematic screening identified liquid precursors with analogous structural motifs for Pd CVD, and (cod)Pd(CH₂TMS)₂ (mp 52–62 °C) represents a low-melting solid that is compatible with standard bubbler-based delivery systems [7].

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